molecular formula C15H22O B1376673 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol CAS No. 1248098-10-3

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol

Cat. No.: B1376673
CAS No.: 1248098-10-3
M. Wt: 218.33 g/mol
InChI Key: KALXMZPVEKGSMT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol is a cyclohexanol derivative featuring a 4-ethylphenyl substituent at the 1-position and a methyl group at the 3-position of the cyclohexane ring.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-13-6-8-14(9-7-13)15(16)10-4-5-12(2)11-15/h6-9,12,16H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALXMZPVEKGSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCC(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, 4-ethylbenzaldehyde, and methylmagnesium bromide.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with cyclohexanone to form 3-methylcyclohexanol.

    Aldol Condensation: The next step is an aldol condensation reaction between 3-methylcyclohexanol and 4-ethylbenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in different alcohols or hydrocarbons.

    Substitution: Leads to various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following structurally related compounds provide a basis for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Reference
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol C₁₅H₂₂O 218.33* 4-ethylphenyl (1-position), methyl (3-position) N/A (calculated)
4-ethyl-1-phenylcyclohexan-1-ol C₁₄H₂₀O 204.31 Phenyl (1-position), ethyl (4-position)
O-1966 (1-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-3-methylcyclohexan-1-ol) C₂₄H₃₈O₃ 374.55 Dimethoxy and branched alkyl substituents
3-methylcyclohexan-1-ol C₇H₁₄O 114.19 Methyl (3-position)

*Calculated based on molecular formula.

Key Observations :

  • The 4-ethylphenyl group in the target compound introduces steric bulk compared to simpler analogs like 3-methylcyclohexan-1-ol, likely affecting solubility and receptor interactions .
  • O-1966, a pharmacologically active analog, demonstrates how substituents (e.g., dimethoxy groups, branched alkyl chains) enhance cannabinoid receptor CB2R affinity (Ki = 23 nM) while reducing CB1R binding (Ki = 5055 nM) .

Pharmacological Activity Comparison

Limited evidence directly addresses the target compound’s bioactivity. However, comparisons with O-1966 highlight the role of substituents in modulating receptor selectivity:

Compound CB2R Affinity (Ki) CB1R Affinity (Ki) Selectivity Ratio (CB2R/CB1R) Optimal Dose (mg/kg)
O-1966 23 ± 2.1 nM 5055 ± 984 nM ~220:1 1 mg/kg
This compound Not reported Not reported N/A N/A

Implications :

  • Ethylphenyl and methyl groups could confer stability against metabolic degradation compared to resorcinol-based analogs .

Physicochemical Properties

Critical physicochemical parameters inferred from analogs:

Property This compound 4-ethyl-1-phenylcyclohexan-1-ol 3-methylcyclohexan-1-ol
Molecular Weight (g/mol) 218.33 204.31 114.19
LogP (Predicted) ~3.5–4.2* ~3.2–3.8* 1.7–2.0
Melting Point Not reported Not reported 105.5–107.5°C (derivative)

*Estimated using fragment-based methods.

Discussion :

  • Higher molecular weight and LogP values compared to 3-methylcyclohexan-1-ol suggest reduced water solubility, which may necessitate formulation adjustments for therapeutic use .
  • Steric hindrance from the ethylphenyl group could influence crystalline packing, as seen in derivatives of 2-methyl-1-ethylcyclohexanol (m.p. 105.5–107.5°C) .

Biological Activity

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol, with the chemical formula C13H18O, is a cyclohexanol derivative characterized by a cyclohexane ring substituted with a 4-ethylphenyl group and a hydroxyl group at the first position, along with a methyl group at the third position. This unique structural arrangement contributes to its potential biological activities and applications in various fields.

Overview of Biological Activity

Despite limited direct studies on the biological activity of this compound, its structural similarity to other biologically active compounds suggests potential interactions with various biological systems. The compound has been investigated for its possible effects on cellular processes, enzyme interactions, and therapeutic applications.

The precise mechanism of action for this compound remains largely unexplored. However, compounds within the cyclohexanol class often interact with specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth, suggesting that this compound may possess similar properties.
  • Antioxidant Properties : Many alcohol derivatives exhibit antioxidant capabilities, which can protect cells from oxidative stress.

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have shown promising results. For example, derivatives of cyclohexanol have been tested for their ability to inhibit the growth of various bacterial strains and fungi. These findings suggest that further research into this compound could yield valuable insights into its antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
Cyclohexanol Baseline for comparison; minimal biological activityParent compound without substituents
1-(4-Methylphenyl)-3-methylcyclohexan-1-ol Potentially different due to methyl substitutionSimilar structure; varying biological effects
2-tert-butylcyclohexanol Higher steric hindrance may influence reactivityDifferent substituent impacts

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for determining its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies. Given its lipophilic nature due to the cyclohexane structure, it may exhibit favorable absorption characteristics.

Future Directions for Research

Further investigations are necessary to elucidate the biological activity and therapeutic potential of this compound:

  • In Vitro Testing : Conducting comprehensive in vitro studies to assess antimicrobial and antioxidant activities.
  • Mechanistic Studies : Exploring the molecular mechanisms underlying its potential biological effects.
  • Animal Models : Evaluating pharmacokinetics and efficacy in relevant animal models to understand therapeutic applications better.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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